2-[(cyclopentylcarbonyl)amino]benzamide
Description
2-[(Cyclopentylcarbonyl)amino]benzamide is a benzamide derivative characterized by a cyclopentylcarbonyl group attached to the amino position of the benzamide core. The benzamide scaffold is widely recognized for its versatility in medicinal chemistry, with derivatives exhibiting diverse biological activities, including anti-inflammatory, anticancer, antimicrobial, and anticonvulsant properties .
Properties
IUPAC Name |
2-(cyclopentanecarbonylamino)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c14-12(16)10-7-3-4-8-11(10)15-13(17)9-5-1-2-6-9/h3-4,7-9H,1-2,5-6H2,(H2,14,16)(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFCRKLUTUQRNGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NC2=CC=CC=C2C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(cyclopentylcarbonyl)amino]benzamide typically involves the reaction of benzamide with cyclopentylcarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring that the reaction conditions are optimized for higher yields and purity. This might include the use of continuous flow reactors and automated purification systems to enhance efficiency and consistency .
Chemical Reactions Analysis
Types of Reactions
2-[(Cyclopentylcarbonyl)amino]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine, depending on the reducing agent used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups .
Scientific Research Applications
2-[(Cyclopentylcarbonyl)amino]benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and other diseases.
Mechanism of Action
The mechanism of action of 2-[(cyclopentylcarbonyl)amino]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anti-cancer effects .
Comparison with Similar Compounds
2-[(Cyclobutylcarbonyl)amino]benzamide
- Molecular Formula : C₁₂H₁₄N₂O₂ vs. C₁₃H₁₆N₂O₂ (target compound)
- Molecular Weight : 218.256 vs. ~232.28 (target compound)
- Key Difference : Replacement of cyclopentyl with cyclobutyl reduces ring size and molecular weight.
- Implications : The smaller cyclobutyl group may decrease lipophilicity and alter binding affinity to target proteins. Cyclopentyl derivatives often exhibit improved metabolic stability due to reduced ring strain and enhanced hydrophobic interactions .
2-Chloro-N-[cyclopentyl(phenyl)methyl]benzamide
- Molecular Formula: C₁₉H₂₀ClNO
- Key Difference : Chlorine substituent on the benzamide ring and a benzyl-cyclopentyl group.
Functional Analogs
Nitazoxanide (Antiparasitic Agent)
- Molecular Formula : C₁₂H₉N₃O₅S
- Structure : Features a nitro-thiazole group instead of cyclopentylcarbonyl.
- Activity : Broad-spectrum antiparasitic agent targeting pyruvate:ferredoxin oxidoreductase .
- Comparison : The target compound lacks the nitro-thiazole moiety, suggesting divergent mechanisms of action.
SNX-2112 (Hsp90 Inhibitor)
- Structure: Contains a trifluoromethyl-indazolone group and trans-4-hydroxycyclohexylamino substituent.
- Activity: Nanomolar antiproliferative activity in cancer cells via Hsp90 inhibition .
- Comparison : The cyclopentyl group in the target compound may offer a balance between hydrophobicity and solubility, though its Hsp90 affinity remains unverified.
N-(Anilinocarbonothioyl)benzamide (Antioxidant)
- Structure : Thiourea-linked aniline group instead of cyclopentylcarbonyl.
- Activity: Antioxidant efficacy (86–87% inhibition in CCl₄-challenged rats) attributed to phenolic and methoxy substituents .
- Comparison : The target compound’s cyclopentyl group may lack direct antioxidant functionality but could improve bioavailability.
Tabular Comparison
Research Findings and Implications
- Structural Flexibility : The benzamide core allows extensive modifications, with substituents like cyclopentyl, cyclobutyl, or heterocycles dictating target selectivity and pharmacokinetics .
- Activity Trends : Bulky hydrophobic groups (e.g., cyclopentyl) may enhance binding to hydrophobic protein pockets (e.g., Hsp90), while electronegative groups (e.g., chloro) could improve enzyme inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
